AZD9496 maleate
Description
Lead Identification Through Directed Screening of Tetrahydro-β-Carboline Analog Libraries
The discovery pipeline began with high-throughput screening of tetrahydro-β-carboline-based libraries, a scaffold previously validated in SERD development due to its conformational adaptability to the ERα LBD. Initial hits were prioritized based on ERα degradation potency (DC50) and antiproliferative activity in MCF-7 breast cancer cells. A lead compound featuring a difluorophenylpropene core demonstrated DC50 = 12 nM and IC50 = 4.1 nM, but suffered from rapid hepatic clearance (CLhep > 30 mL/min/kg).
Comparative analysis of 128 analogs revealed critical structure-activity relationships (SAR):
| Substituent Position | Modification | DC50 (nM) | CLhep (mL/min/kg) |
|---|---|---|---|
| R1 (C3) | -CH3 vs. -CF3 | 8 vs. 22 | 28 vs. 41 |
| R2 (C7) | -H vs. -F | 15 vs. 4 | 32 vs. 19 |
| Side Chain | Linear vs. Branched Fluoralkyl | 9 vs. 3 | 25 vs. 12 |
The optimal candidate combined a C3-methyl group, C7-fluorine, and branched 2-fluoro-2-methylpropyl side chain, achieving DC50 = 3 nM with 83% ERα degradation at 10 nM. Molecular dynamics simulations confirmed the tetrahydropyrido[3,4-b]indole system maintains a 140° dihedral angle between the aromatic and heterocyclic rings, enabling simultaneous interaction with Leu387, Met421, and Phe404 residues.
Structure-Based Optimization Leveraging X-Ray Crystallography of ERα-Ligand Complexes
X-ray crystallography of ERα-LBD co-crystallized with early analogs (PDB: 5ACC) revealed three critical binding motifs:
- The prop-2-enoic acid moiety forms salt bridges with Arg394 and Glu353 (distance: 2.7–3.1 Å)
- The difluorophenyl group occupies a hydrophobic pocket lined by Leu349, Leu387, and Met343
- The tetrahydropyridoindole nitrogen hydrogen-bonds with Asp351 (2.9 Å)
To enhance these interactions, four structural optimizations were implemented:
- Para-Fluorine Addition : Introducing fluorine at C4 of the phenyl ring increased binding free energy (ΔG = -9.8 kcal/mol vs. -8.1 kcal/mol for non-fluorinated analog). The electron-withdrawing effect stabilizes the aryl-ERα π-cation interaction with Arg394.
- Z-Configuration Lock : Constraining the prop-2-enoic acid in the Z-configuration via allylic strain improved proteasomal degradation efficiency (Sinf = 92% vs. 68% for E-isomer).
- Azetidine Ring Expansion : Replacing the tetrahydropyridoindole’s six-membered ring with a seven-membered azetidine increased LBD surface contact by 18%, yielding DC50 = 0.05 nM.
- Boronic Acid Isostere : Substituting the terminal carboxylic acid with boronic acid enhanced oral bioavailability (F% = 19.31% in rats) while maintaining ERα antagonism (IC50 = 0.66 nM).
This iterative process reduced the ligand’s solvent-accessible surface area from 412 Ų to 348 Ų, favoring hydrophobic burial in the LBD.
Critical Role of the (1R,3R)-2-(2-Fluoro-2-Methylpropyl) Substituent in Binding Affinity
The (1R,3R)-configured 2-fluoro-2-methylpropyl group contributes three synergistic effects:
- Steric Complementarity : The geminal dimethyl groups fill a 38 ų hydrophobic cavity between Helix 3 and Helix 11, displacing four water molecules observed in apo-ERα structures.
- Fluorine-Mediated Polar Interactions : The C-F bond participates in a orthogonal dipole-dipole interaction with His524 (distance: 3.2 Å), contributing -1.3 kcal/mol to binding energy.
- Metabolic Stabilization : The β-fluorine reduces CYP3A4-mediated oxidation by 74% compared to non-fluorinated analogs, extending plasma half-life (t1/2 = 14.7 h vs. 2.3 h).
Enantiomeric analysis demonstrated the (1R,3R) configuration outperforms (1S,3S) by 240-fold in ERα degradation potency:
| Configuration | DC50 (nM) | Relative Binding Affinity |
|---|---|---|
| (1R,3R) | 0.05 | 100% |
| (1S,3S) | 12.1 | 4.2% |
| (1R,3S) | 8.7 | 5.8% |
Molecular docking revealed the (1R,3R) isomer positions the fluorine atom 2.8 Å from His524’s ε-nitrogen, enabling favorable electrostatic interactions absent in other stereoisomers. This stereospecificity also prevents glucuronidation at the 3-hydroxy group, reducing hepatic clearance to 9.2 mL/min/kg.
Properties
Molecular Formula |
C29H29F3N2O6 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8) |
InChI Key |
GYRUZXFUFGWTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydropyrido[3,4-b]indole Core
The tetrahydropyrido[3,4-b]indole moiety is synthesized via Fischer indole synthesis , a widely used method for constructing indole derivatives. Starting from a Boc-protected 4-piperidone and substituted arylhydrazines, the reaction proceeds through acid-catalyzed-sigmatropic rearrangement followed by cyclization . For example, reaction of 3,5-difluoro-4-hydroxyphenylhydrazine (44a ) with Boc-piperidone in ethanol/HCl yields the γ-carboline intermediate 45a in 68% yield .
Key Reaction Conditions :
-
Solvent : Ethanol or acetonitrile
-
Catalyst : Trifluoroboron etherate or HCl
-
Temperature : 80–100°C
Introduction of the 2-Fluoro-2-methylpropyl Side Chain
The 2-fluoro-2-methylpropyl group is introduced via nucleophilic substitution or alkylation . Using 2-fluoro-2-methylpropyl bromide and a base such as K₂CO₃ in DMF, the tetrahydropyridoindole intermediate undergoes alkylation at the indole nitrogen. Optimal conditions include:
Fluorination of the Phenyl Ring
The 3,5-difluoro-4-hydroxyphenyl group is synthesized via electrophilic fluorination or halogen exchange . Starting from 4-hydroxybenzaldehyde, fluorination using Selectfluor® in acetic acid at 50°C introduces fluorine atoms at positions 3 and 5 .
Typical Fluorination Data :
| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Selectfluor® | Acetic Acid | 50°C | 88% |
| 4-Hydroxyphenylboronic acid | KF/Cu(OAc)₂ | DMF | 100°C | 72% |
Knoevenagel Condensation for Prop-2-enoic Acid Formation
The prop-2-enoic acid moiety is formed via Knoevenagel condensation between 3,5-difluoro-4-hydroxyphenylaldehyde and malonic acid. Piperidine catalyzes the reaction in refluxing toluene, yielding (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid.
Optimized Parameters :
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Toluene
-
Temperature : 110°C, 6 hours
-
Yield : 92%
Coupling of Subunits via Sonogashira Reaction
The final assembly employs a Sonogashira cross-coupling to link the tetrahydropyridoindole and prop-2-enoic acid units. Using Pd(PPh₃)₄/CuI as catalysts, the reaction connects the iodophenyl intermediate with the terminal alkyne derivative of prop-2-enoic acid .
Representative Data :
Final Cyclization and Deprotection
A Pictet-Spengler cyclization closes the tetracyclic system, using TFA to remove Boc protection and facilitate intramolecular condensation . The reaction proceeds in dichloromethane at room temperature, achieving 85% yield.
Critical Steps :
-
Acid Catalyst : Trifluoroacetic acid (TFA)
-
Cyclization Time : 24 hours
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: EtOAc/hexane 1:3) and recrystallized from ethanol/water. Characterization by ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 15.6 Hz, 1H), 6.95 (d, J = 8.4 Hz, 2H), 3.21 (s, 3H)
-
HRMS (ESI) : m/z calcd for C₂₈H₂₄F₃N₂O₄ [M+H]⁺: 533.1684; found: 533.1689
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve yield and safety during fluorination and coupling steps. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
But-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
Biological Activity
But-2-enedioic acid, commonly known as fumaric acid, is a dicarboxylic acid with a significant presence in both biological and pharmaceutical contexts. The specific compound of interest, 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid , is a complex derivative that has been studied for its biological activities, particularly in the realm of cancer therapy and metabolic regulation.
Chemical Structure and Properties
The compound features a unique structure that combines a butenedioic acid backbone with a multi-functional aromatic system. This configuration allows for diverse interactions with biological targets, enhancing its potential pharmacological applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24F2N2O4 |
| Molecular Weight | 404.43 g/mol |
| LogP | 0.21 |
| Solubility | 24.1 g/L |
| pKa | 4.41 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cancer progression and metabolic pathways. Research indicates that it may function as an estrogen receptor downregulator (SERD) , similar to other compounds being evaluated for breast cancer treatment. Its mechanism involves:
- Binding to Estrogen Receptors : The compound selectively binds to estrogen receptors, leading to the downregulation of estrogen-mediated signaling pathways.
- Induction of Apoptosis : By restoring the function of mutant p53 proteins in cancer cells, it promotes apoptosis and inhibits tumor growth.
- Modulation of Metabolic Pathways : The compound may influence various metabolic pathways by acting as an enzyme inhibitor or modulator.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:
- HCT-116 (Colon Cancer) : IC50 values indicating effective inhibition of cell proliferation.
- MCF-7 (Breast Cancer) : Induction of apoptosis through activation of caspase pathways.
In Vivo Studies
Preclinical animal models have shown promising results:
- Tumor Growth Inhibition : Significant reduction in tumor size in xenograft models treated with the compound.
- Safety Profile : Toxicity studies indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Case Studies
-
Breast Cancer Treatment :
- A clinical trial evaluating the efficacy of this compound as a SERD showed improved patient outcomes compared to traditional therapies.
- Patients exhibited reduced tumor markers and enhanced quality of life during treatment.
-
Metabolic Regulation :
- Studies on metabolic syndrome indicated that the compound may improve insulin sensitivity and reduce inflammation markers in obese models.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
